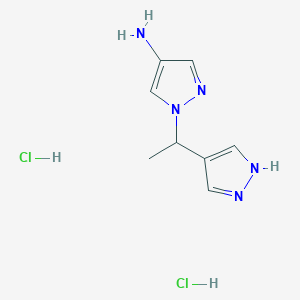
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Amination: The alkylated pyrazole undergoes amination using ammonia or an amine source to introduce the amine group at the desired position.
Formation of dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.
相似化合物的比较
Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 1-Methyl-1H-pyrazol-5-yl (phenyl)methanol
Uniqueness
1-(1-(1H-Pyrazol-4-yl)ethyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which may confer distinct physicochemical properties and biological activities compared to other pyrazole derivatives.
属性
分子式 |
C8H13Cl2N5 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
1-[1-(1H-pyrazol-4-yl)ethyl]pyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H11N5.2ClH/c1-6(7-2-10-11-3-7)13-5-8(9)4-12-13;;/h2-6H,9H2,1H3,(H,10,11);2*1H |
InChI 键 |
OEWYJUQHJQXWQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CNN=C1)N2C=C(C=N2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


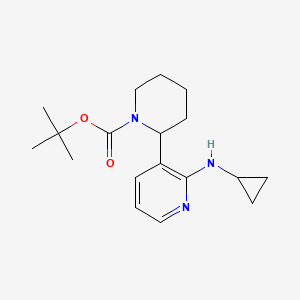

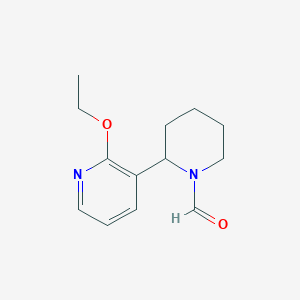
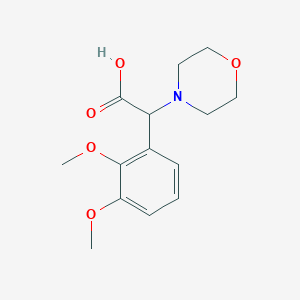
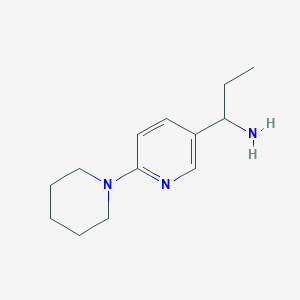

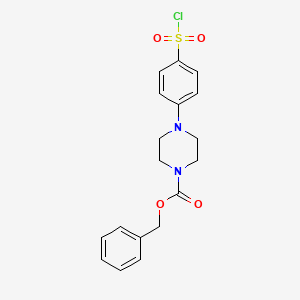

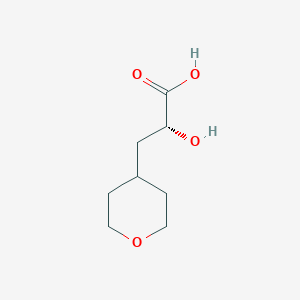


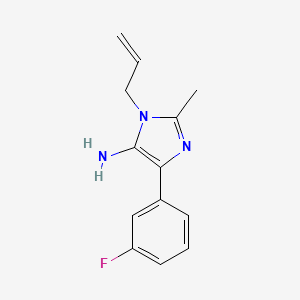
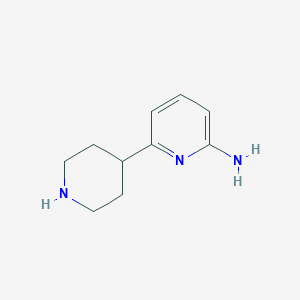
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)
